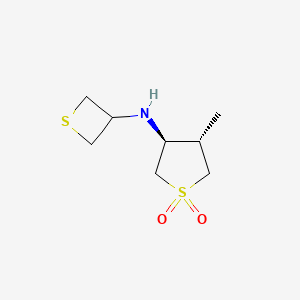
Tetracontyl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a long-chain fatty acid ester with the molecular formula C30H60O2 and a molecular weight of 452.7962 . This compound is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetracontyl hexadecanoate can be synthesized through the esterification reaction between hexadecanoic acid and tetradecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then heated and stirred to ensure uniformity and complete conversion. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester .
Análisis De Reacciones Químicas
Types of Reactions
Tetracontyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Hexadecanoic acid and tetradecanol.
Reduction: Tetradecanol.
Hydrolysis: Hexadecanoic acid and tetradecanol.
Aplicaciones Científicas De Investigación
Tetracontyl hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties
Mecanismo De Acción
The mechanism of action of tetracontyl hexadecanoate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release hexadecanoic acid and tetradecanol, which can then participate in various metabolic pathways. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecyl hexadecanoate: Another long-chain fatty acid ester with similar properties but different chain lengths.
Tetradecyl tetradecanoate: Similar ester with shorter chain lengths, resulting in different physical properties.
Cetyl palmitate: Commonly used in cosmetics and pharmaceuticals for its emollient properties
Uniqueness
Tetracontyl hexadecanoate is unique due to its specific chain length combination, which imparts distinct physical and chemical properties. Its long hydrophobic chains make it particularly useful in applications requiring stable emulsions and enhanced lipid membrane interactions .
Propiedades
Número CAS |
120784-87-4 |
|---|---|
Fórmula molecular |
C56H112O2 |
Peso molecular |
817.5 g/mol |
Nombre IUPAC |
tetracontyl hexadecanoate |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |
Clave InChI |
NQKGGBXGDVOPGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13025564.png)
![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13025573.png)

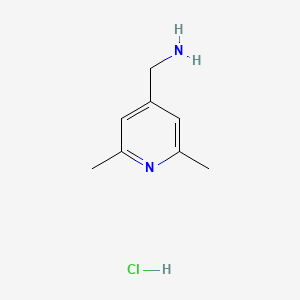
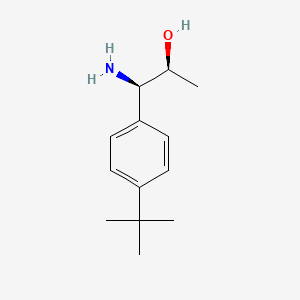
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide](/img/structure/B13025603.png)
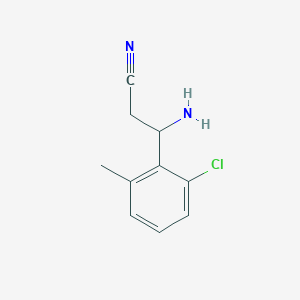
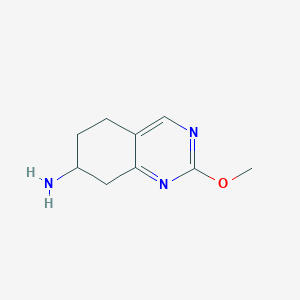
![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)



![tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)
